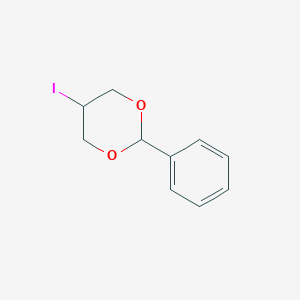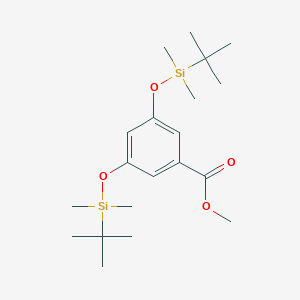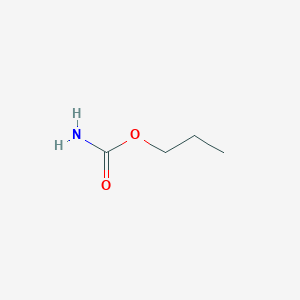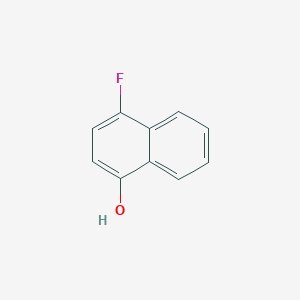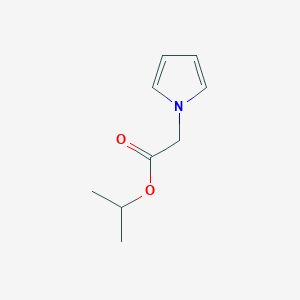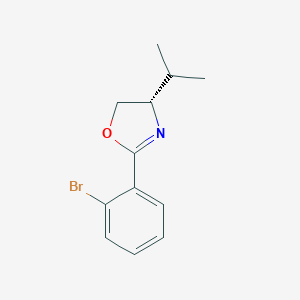
Treprostinil
Overview
Description
Treprostinil is a prostacyclin analogue used in the treatment of pulmonary arterial hypertension (PAH). It is a stable molecule that can be administered through various routes, including continuous subcutaneous infusion, intravenous infusion, and inhalation, providing flexibility in treatment options for patients. This compound has been shown to improve exercise capacity, clinical state, functional class, pulmonary hemodynamics, and quality of life in patients with PAH . It is also effective in treating other conditions such as digital ulcers in patients with systemic sclerosis and chronic thromboembolic pulmonary hypertension (CTEPH) .
Synthesis Analysis
The synthesis of this compound involves a regio- and stereocontrolled Dieckmann cyclization approach, which has been developed to create a novel, natural-product-like scaffold inspired by this compound. This approach has been utilized to synthesize diverse 15-membered macrocyclic compounds, which can be further modified to explore various chiral side chain groups within the ring .
Molecular Structure Analysis
This compound has a complex molecular structure that allows it to bind with high affinity to several human prostanoid receptors. It has high affinity for the DP1, EP2, and IP receptors, which are all associated with vasodilatory effects. This binding profile suggests that this compound can exert its therapeutic effects through multiple pathways, potentially offering advantages over other prostacyclin analogues .
Chemical Reactions Analysis
This compound's chemical reactions within the body involve interactions with various prostanoid receptors. It activates the IP receptor, which leads to vasodilation and inhibition of platelet aggregation. Additionally, this compound is a potent agonist for the DP1 and EP2 receptors, which also contribute to its vasodilatory effects. The activation of these receptors results in elevated cyclic AMP levels, promoting smooth muscle relaxation and anti-inflammatory effects .
Physical and Chemical Properties Analysis
This compound's physical and chemical properties allow it to be stable at room temperature and neutral pH, with a longer plasma half-life compared to its precursor, epoprostenol. These properties facilitate its administration through different routes and contribute to its effectiveness in treating PAH. The stability and half-life of this compound are crucial for its continuous infusion, which is necessary for maintaining therapeutic levels in the bloodstream .
Relevant Case Studies
Several clinical trials and case studies have demonstrated the efficacy and safety of this compound in treating PAH and related conditions. A double-blind, randomized, placebo-controlled trial showed that this compound significantly improved exercise capacity, dyspnea, signs and symptoms of pulmonary hypertension, and hemodynamics in patients with PAH . Another study highlighted the benefits of this compound in patients with PAH associated with connective tissue disease, showing improvements in exercise capacity, symptoms, and hemodynamics . Additionally, this compound has been studied for the treatment of severe non-operable CTEPH, where it was found to be safe and improved exercise capacity . These case studies underscore the therapeutic potential of this compound across various manifestations of pulmonary hypertension.
Scientific Research Applications
1. Treprostinil in Pulmonary Arterial Hypertension (PAH)
- Oral this compound for PAH Treatment : this compound diolamine, an oral formulation, was explored for its efficacy in PAH patients receiving background therapy with endothelin receptor antagonists (ERAs) and phosphodiesterase type 5 inhibitors (PDE-5Is). The study found no significant improvement in exercise capacity with oral this compound addition (Tapson et al., 2013).
- Inhaled this compound : Inhaled this compound demonstrated significant improvements in exercise capacity and quality of life for PAH patients when added to oral bosentan or sildenafil therapy (Levarge & Channick, 2012).
2. This compound in Chronic Thromboembolic Pulmonary Hypertension (CTEPH)
- Subcutaneous this compound in CTEPH : A study showed that subcutaneous this compound improved exercise capacity in patients with severe non-operable CTEPH, highlighting its potential as a treatment option (Sadushi-Koliçi et al., 2019).
3. This compound in End-Stage Liver Disease (ESLD) with PAH
- Continuous Intravenous this compound : this compound has been used in ESLD patients with PAH, showing safe and effective results in reducing pulmonary arterial pressure and improving conditions for liver transplantation (Sakai et al., 2009).
4. Mechanisms of Action in PAH
- Anti-Remodelling Effects : this compound showed significant effects in reducing the proliferation of pulmonary arterial smooth muscle cells and suppressing the production of remodeling factors like TGF-β1 and CTGF, suggesting its role in reducing arterial wall remodeling in PAH patients (Lambers et al., 2018).
5. This compound in Neonatal Pulmonary Hypertension
- Efficacy on Extracorporeal Membrane Oxygenation (ECMO) Support : this compound usage in neonates with pulmonary hypertension on ECMO showed clinically therapeutic concentrations, improving right ventricular function and stabilizing the need for vasopressor support without adverse effects (De Bie et al., 2020).
6. Pharmacokinetics and Drug Interactions
- Interaction with Sildenafil : A study found no significant pharmacokinetic interaction between this compound diolamine and sildenafil, suggesting their combined usage in PAH therapy (Gotzkowsky et al., 2013).
Mechanism of Action
Target of Action
Treprostinil is a prostacyclin vasodilator . Its primary targets are the pulmonary and systemic arterial vascular beds . These targets play a crucial role in regulating blood pressure and flow within the body.
Biochemical Pathways
The cause of pulmonary arterial hypertension (PAH), a disease that this compound is used to treat, is multifactorial but may develop due to imbalances in the endothelin-1, nitric oxide, and prostacyclin pathways . These irregularities lead to increased production of vasoconstricting compounds (e.g., endothelin, thromboxane) and decreased production of vasodilators (e.g., prostacyclin), ultimately resulting in pulmonary artery vasoconstriction and endothelial cell proliferation .
Pharmacokinetics
Each route of administration is associated with unique pharmacokinetics, dosing considerations, and potential for route-specific adverse effects . Parenteral routes of administration (IV, SC) are bioequivalent at steady state, while inhaled this compound achieves lower systemic concentrations with localized delivery to the lungs . Oral this compound achieves similar systemic exposure to parenteral administration with a bioavailability of approximately 17% .
Result of Action
This compound has been found to have antifibrotic effects through the activation of the prostaglandin E receptor 2 (EP2), the prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) . In vivo studies of EP2 and the DP1 have found that administration of this compound resulted in a reduction in cell proliferation, reduced collagen secretion and synthesis, and reduced lung inflammation and fibrosis . In vitro and in vivo studies of PPARβ and PPARγ demonstrated that this compound inhibited fibroblast proliferation in a dose-dependent manner .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formulation and route of administration can impact its effectiveness .
Safety and Hazards
Future Directions
Inhaled treprostinil is currently the most effective treatment for PH-ILD, leading to its recent approval by the Food and Drug Administration as the first therapeutic option for this population . The recent INCREASE study has led to the first and milestone approval of inhaled this compound for this population .
properties
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJMKGZZBBTTOY-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
289480-64-4 (Sodium salt) | |
| Record name | Treprostinil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901021654 | |
| Record name | Treprostinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Treprostinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.31e-03 g/L | |
| Record name | Treprostinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Treprostinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Treprostinil is a stable analogue of prostacyclin, a prostaglandin that acts as an anti-thrombotic agent and a potent vasodilator. Prostacyclin analogues are useful in the treatment of pulmonary arterial hypertension (PAH), a disease characterized by abnormally high blood pressure in the arteries between the heart and lungs. PAH leads to right heart failure due to the remodelling of pulmonary arteries, and patients with this condition have a poor prognosis. Treprostinil binds and activates the prostacyclin receptor, the prostaglandin D2 receptor 1, and the prostaglandin E2 receptor 2. The activation of these receptors leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, which consequently promotes the opening of calcium-activated potassium channels that lead to cell hyperpolarization. This mechanism promotes the direct vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation. In addition to its direct vasodilatory effects, treprostinil inhibits inflammatory pathways. | |
| Record name | Treprostinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
81846-19-7 | |
| Record name | Treprostinil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81846-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Treprostinil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Treprostinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Treprostinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R, 2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TREPROSTINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUM6K67ESG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Treprostinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90-100°C | |
| Record name | Treprostinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Treprostinil exert its therapeutic effects?
A1: this compound is a prostacyclin analog that binds to prostacyclin receptors, specifically the IP receptor. [, ] This binding triggers a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). [, ] Elevated cAMP levels induce vasodilation in pulmonary and systemic arterial vascular beds, inhibit platelet aggregation, and exert antiproliferative effects on smooth muscle cells. [, ]
Q2: Does this compound affect fibrocyte activity?
A2: Yes, research indicates that this compound can inhibit the adhesion and differentiation of fibrocytes. [] This effect is mediated by this compound's ability to activate the cAMP-Rap axis, ultimately leading to the suppression of extracellular regulated kinase (ERK) activity. [] Reduced ERK activity has been linked to impaired fibrocyte adhesion and differentiation. []
Q3: What is the molecular structure of this compound?
A3: this compound is a tricyclic benzidene prostacyclin analog structurally similar to epoprostenol. [] While a detailed spectroscopic analysis is not provided within the provided research, its structure is well-documented in scientific literature.
Q4: In what solutions has the stability of this compound sodium been studied?
A4: this compound sodium's stability has been assessed in sterile water for injection, 0.9% sodium chloride injection, and 5% dextrose injection. [] These solutions were chosen due to their common use as intravenous infusion vehicles. []
Q5: What is the stability of diluted this compound sodium in the studied solutions?
A5: Studies show that this compound sodium at 0.13 mg/mL in the aforementioned solutions remains stable for 48 hours at 40°C and 75% relative humidity, even after passing through an intravenous delivery system. []
Q6: Does the research discuss the catalytic properties of this compound?
A6: No, the provided research primarily focuses on this compound's pharmacological properties and clinical applications in pulmonary arterial hypertension. Its potential catalytic properties are not discussed.
Q7: Have molecular modeling studies been conducted with this compound?
A7: Yes, molecular modeling has been used to compare the binding of iloprost and this compound to peroxisome proliferator-activated receptor gamma (PPARγ). [] These studies suggest that the two molecules might induce different PPARγ conformations, potentially affecting co-activator/repressor binding and interactions with the retinoic acid receptor. []
Q8: How does the structure of this compound contribute to its longer half-life compared to other prostacyclin analogs?
A8: The chemical structure of this compound, specifically the presence of a cyclohexane ring, contributes to its increased stability and longer half-life compared to epoprostenol, which has a lactone ring. [] This structural difference is a key factor in this compound's favorable pharmacokinetic profile.
Q9: What is the stability of this compound in dry-powder form?
A9: Research shows that a dry-powder inhaled formulation of this compound (LIQ861) prepared using PRINT® technology demonstrates favorable stability characteristics. [] Studies indicate that LIQ861 delivers this compound with a pharmacokinetic profile comparable to the nebulized form (Tyvaso®). []
Q10: Are there efforts to improve the delivery of this compound?
A10: Yes, researchers are actively exploring alternative delivery methods for this compound to enhance patient convenience and potentially improve treatment outcomes. [] The development of dry-powder formulations like LIQ861 represents a significant advancement in this compound delivery, offering advantages over traditional nebulized therapy. [, ]
Q11: Does the research discuss SHE regulations specific to this compound?
A11: No, the provided articles primarily focus on the clinical and pharmacological aspects of this compound. Information regarding specific SHE regulations is not included.
Q12: How is this compound metabolized?
A12: this compound is primarily metabolized by the cytochrome P450 (CYP) 2C8 enzyme system, with a minor contribution from CYP2C9. [, ]
Q13: Has a pharmacokinetic interaction been observed between oral this compound and Bosentan?
A13: No, studies have shown no significant pharmacokinetic interaction between oral this compound and Bosentan, an endothelin receptor antagonist. [] This finding is crucial as these medications are often used concurrently in the management of pulmonary arterial hypertension. []
Q14: Is there a pharmacokinetic interaction between oral this compound and Sildenafil?
A14: Research indicates no significant pharmacokinetic interaction between oral this compound and Sildenafil, a phosphodiesterase-5 inhibitor. [] This finding is important as combination therapy is often employed in pulmonary arterial hypertension, and understanding potential drug interactions is crucial for optimizing treatment strategies. []
Q15: What is the absolute bioavailability of this compound administered via subcutaneous infusion?
A15: Studies in healthy volunteers show that the absolute bioavailability of this compound administered by continuous subcutaneous infusion is approximately 113%. [] This indicates complete absorption of the drug via the subcutaneous route. []
Q16: What is the elimination half-life of subcutaneously administered this compound?
A16: Following subcutaneous administration, this compound exhibits a mean apparent elimination half-life of 1.38 hours. [] This is slightly longer than the 0.87-hour half-life observed after intravenous administration. []
Q17: What is the pharmacokinetic profile of oral this compound in patients with PAH during chronic administration?
A17: Research shows that chronic twice-daily oral administration of this compound results in a linear dose-exposure relationship. [] The mean area under the curve (AUC0-12) increases proportionally with dose, ranging from 5244 to 20,4086 pg·hr−1·mL−1, demonstrating sustained and predictable this compound concentrations. []
Q18: What preclinical models have been used to study the effects of this compound?
A18: Animal models, particularly rodent models of pulmonary hypertension and lung adenocarcinoma, have been extensively utilized to investigate the therapeutic and potentially chemopreventive effects of this compound. [, , ]
Q19: Has this compound shown any chemopreventive effects in preclinical studies?
A19: While previous research suggested that the prostacyclin analog iloprost might possess chemopreventive properties, studies evaluating this compound in a murine lung adenocarcinoma model did not demonstrate similar effects. []
Q20: How does this compound affect the proliferation of lung tumor cells in vitro?
A20: In vitro studies revealed that this compound, unlike iloprost, increased the proliferation of murine lung tumor cells. [] This difference in proliferative response highlights potential variations in the mechanisms of action between these two prostacyclin analogs. []
Q21: What impact does this compound have on pulmonary inflammatory cell infiltrate in preclinical models?
A21: Studies in mice have shown that this compound treatment can alter the pulmonary inflammatory cell infiltrate, particularly in tumor-bearing animals. [] This finding suggests a potential role of this compound in modulating the tumor microenvironment. []
Q22: What are the key findings from clinical trials investigating oral this compound in PAH?
A22: Clinical trials, such as the FREEDOM trials, have investigated the efficacy and safety of oral this compound in patients with PAH. [, , ] The FREEDOM-M trial demonstrated that oral this compound monotherapy effectively improves exercise capacity in treatment-naïve PAH patients. []
Q23: What did the FREEDOM-C trials investigate, and what were the outcomes?
A23: The FREEDOM-C trials examined the effects of adding oral this compound to existing PAH therapy. [] While these trials did not meet their primary endpoint of improving 6-minute walk distance, they provided valuable insights into the drug's safety and tolerability in this patient population. []
Q24: Are there ongoing clinical trials investigating oral this compound in PAH?
A24: Yes, based on previous findings, further clinical trials, including the FREEDOM-EV trial, are underway to comprehensively evaluate the efficacy and safety of oral this compound in PAH, particularly in patients receiving background therapy. []
Q25: Does the research discuss resistance mechanisms to this compound?
A25: The provided research focuses on this compound's pharmacological properties and clinical applications but does not delve into specific resistance mechanisms.
Q26: What are the common adverse events associated with oral this compound therapy?
A26: Clinical trials have shown that common adverse events associated with oral this compound include headache, diarrhea, flushing, nausea, and jaw pain. [, , ] The occurrence and severity of these side effects can vary significantly among individuals.
Q27: What is the safety profile of this compound in patients with end-stage liver disease and PAH?
A27: While limited, clinical experience suggests that continuous intravenous this compound can be safely used to manage PAH in carefully selected patients with end-stage liver disease. [] Close monitoring for potential adverse events is crucial in this patient population. []
Q28: What innovative drug delivery systems are being explored for this compound?
A28: Research highlights the development of a cutaneous iontophoresis system for this compound delivery. [] This non-invasive method uses a low-intensity electric current to enhance transdermal drug delivery, potentially offering a localized therapeutic effect with reduced systemic exposure. []
Q29: What potential biomarker for this compound efficacy is mentioned in the research?
A29: Research suggests that plasma VEGF-A levels may serve as a surrogate biomarker for this compound efficacy in patients with pediatric pulmonary hypertension. [] Elevated VEGF-A levels were observed in these patients after this compound treatment, and this increase was linked to improved vessel formation. []
Q30: What analytical technique is used to measure this compound concentrations in plasma?
A30: Liquid chromatography coupled with atmospheric pressure ionization tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific method employed to quantify this compound concentrations in plasma samples. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


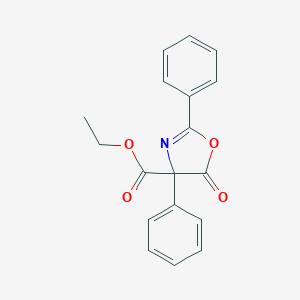

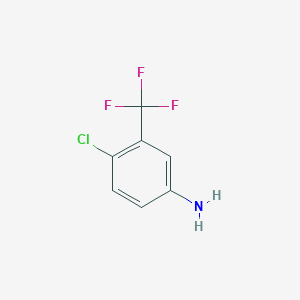


![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)
